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Compound of Interest

Compound Name: 5-Chloro-2-fluorobenzaldehyde

Cat. No.: B1350544

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-
Chloro-2-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and
other fine chemicals. The document details expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental
protocols for acquiring such spectra.

Chemical Structure and Properties

o |[UPAC Name: 5-Chloro-2-fluorobenzaldehyde

CAS Number: 96515-79-6[1]

Molecular Formula: C7H4CIFO[1]

Molecular Weight: 158.56 g/mol [1]

Appearance: White to off-white crystalline solid

Melting Point: 35-39 °C

Spectroscopic Data
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The following tables summarize the expected spectroscopic data for 5-Chloro-2-
fluorobenzaldehyde based on established principles of spectroscopy and data from
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCIs (unless otherwise specified) Standard: Tetramethylsilane (TMS) at 0.00 ppm

Table 1: *H NMR Spectroscopic Data (Expected)

Chemical Shift () o Coupling Constant .

Multiplicity Assignment
ppm (J) Hz
~10.3 d ~3 Aldehyde-H (CHO)
~7.9 dd ~8.5,~2.5 H-6
~7.6 ddd ~8.5,~7.5,~2.5 H-4
~7.2 t ~8.5 H-3

Note: The chemical shifts and coupling constants are estimations based on the analysis of
substituted benzaldehydes. The aldehyde proton appears significantly downfield due to the
deshielding effect of the carbonyl group. The aromatic protons exhibit complex splitting patterns
due to coupling with each other and potentially with the fluorine atom.

Table 2: 13C NMR Spectroscopic Data (Expected)
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Chemical Shift (6) ppm

Assignment

~188 Aldehyde (C=0)
~160 (d) C-2 (C-F)

~135 (d) c-1

~133 C-4

~130 C-6

~128 C-5 (C-Cl)

~118 (d) c-3

Note: The carbonyl carbon is significantly deshielded. The carbon atom bonded to fluorine (C-

2) will appear as a doublet with a large coupling constant (XJCF). Other carbons in proximity to

the fluorine atom may also exhibit smaller C-F coupling.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Expected)

Wavenumber (cm~—2) Intensity Assignment

~3050-3100 Medium Aromatic C-H Stretch

2850, ~2750 S Aldehyde C-H Stretch (Fermi
resonance doublet)

~1700-1720 Strong Carbonyl (C=0) Stretch

~1600, ~1470 Medium Aromatic C=C Bending

~1250 Strong C-F Stretch

~800-900 Strong C-H Out-of-plane Bending

~700-800 Strong C-CI Stretch
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Note: The most characteristic peaks are the strong carbonyl stretch and the weak but distinct
aldehyde C-H stretching bands.

Mass Spectrometry (MS)

Technique: Electron lonization (EI)

Table 4: MS Data (Expected)

m/z Relative Abundance Assignment

158 High [M]* (with 35Cl), Molecular lon

160 339 of M+ [M+2]* (with 37Cl), Isotope
Peak

157 Moderate [M-H]*

129 Moderate [M-CHOJ*

94 Moderate [M-CHO-CI]* or [M-H-CO-CIJ*

99 Moderate [CeHaF]*

Note: The presence of a chlorine atom is readily identified by the characteristic M+ and M+2
isotope pattern with an approximate 3:1 intensity ratio.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.
Instrument parameters may need to be optimized for specific equipment.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-2-fluorobenzaldehyde in
~0.7 mL of deuterated chloroform (CDCls) containing 0.03% (v/v) tetramethylsilane (TMS) as
an internal standard.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Acquisition:

o

Acquire the spectrum at room temperature.

[¢]

Use a standard 90° pulse sequence.

[¢]

Set the spectral width to cover the range of -2 to 12 ppm.

[e]

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.
e 13C NMR Acquisition:

o Acquire the spectrum using a proton-decoupled pulse sequence.

o Set the spectral width to cover the range of 0 to 200 ppm.

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR due to the lower natural abundance of 13C.

IR Spectroscopy

e Sample Preparation:

o Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto
the ATR crystal.

o KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and
press into a thin, transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

e Acquisition:
o Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
o Record the sample spectrum over the range of 4000 to 400 cm~1.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).

 Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
e Acquisition:

o Use a standard electron energy of 70 eV for ionization.

o Scan a mass range appropriate for the compound (e.g., m/z 40-200).

o The resulting mass spectrum will be a plot of relative ion abundance versus the mass-to-

charge ratio (m/z).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic characterization of a
chemical compound like 5-Chloro-2-fluorobenzaldehyde.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scbt.com [scbt.com]

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 5-Chloro-2-
fluorobenzaldehyde: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1350544?utm_src=pdf-body-img
https://www.benchchem.com/product/b1350544?utm_src=pdf-custom-synthesis
https://www.scbt.com/p/5-chloro-2-fluorobenzaldehyde-96515-79-6
https://www.benchchem.com/product/b1350544#spectroscopic-data-of-5-chloro-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/product/b1350544#spectroscopic-data-of-5-chloro-2-fluorobenzaldehyde-nmr-ir-ms
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1350544?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[https://www.benchchem.com/product/b1350544#spectroscopic-data-of-5-chloro-2-
fluorobenzaldehyde-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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